5-Chloro-2-(4-methylphenyl)pyridine
Description
5-Chloro-2-(4-methylphenyl)pyridine (CAS: 669770-63-2) is a halogenated pyridine derivative with the molecular formula C₁₂H₁₀ClN and a molecular weight of 203.667 g/mol . Its structure comprises a pyridine ring substituted with a chlorine atom at position 5 and a 4-methylphenyl group at position 2 (Figure 1). Key physicochemical properties include a calculated LogP (lipophilicity) of 3.71, indicative of moderate hydrophobicity, and a polar surface area (PSA) of 12.89 Ų .
Properties
CAS No. |
669770-63-2 |
|---|---|
Molecular Formula |
C12H10ClN |
Molecular Weight |
203.67 g/mol |
IUPAC Name |
5-chloro-2-(4-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,1H3 |
InChI Key |
WJKQDBJZUXOSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of 5-Chloro-2-(4-methylphenyl)pyridine and its structural analogs:
Key Observations:
- Molecular Weight and Complexity: Derivatives with additional functional groups (e.g., amino, carbonyl) exhibit higher molecular weights (e.g., 544.01 g/mol) compared to simpler pyridines like the target compound (203.67 g/mol) .
- Lipophilicity: The LogP of 3.71 for this compound suggests moderate hydrophobicity, suitable for membrane permeability in drug design. Analogous compounds with electron-withdrawing groups (e.g., -NO₂, -CN) may exhibit higher LogP values due to increased polarity .
- Thermal Stability: While melting points for the target compound are unreported, analogs with rigid fused-ring systems (e.g., thienopyridine, imidazopyridine) likely have higher thermal stability, as seen in derivatives with melting points exceeding 250°C .
Electronic and Steric Effects
- This contrasts with 4-Chloro-2-(4-methylphenyl)-imidazo[4,5-c]pyridine, where the chlorine’s position on a fused heterocycle alters conjugation pathways .
- Aryl Substituents: The 4-methylphenyl group at position 2 provides steric bulk and electron-donating effects, which may hinder π-stacking interactions compared to smaller substituents (e.g., 4-fluorophenoxy in ).
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-2-(4-methylphenyl)pyridine, and how do reaction conditions influence yield and purity?
The synthesis of this compound often involves cross-coupling reactions, such as Suzuki-Miyaura coupling between 5-chloro-2-pyridyl boronic acid and 4-methylphenyl halides. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures .
- Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent side reactions.
- Base : K₂CO₃ or Cs₂CO₃ for deprotonation.
Yield optimization (typically 60–85%) requires careful control of stoichiometry and purification via column chromatography (silica gel, hexane/EtOAc eluent). Contaminants like dehalogenated byproducts are common if reducing agents are present .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.4 ppm) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 218.06).
- X-ray Crystallography : Single-crystal analysis with SHELX (e.g., SHELXL for refinement) to resolve Cl and methyl group positions. Use ORTEP-3 for graphical representation .
Q. How does the chloro-substituted pyridine core influence reactivity in cross-coupling or substitution reactions?
The electron-withdrawing chloro group at the 5-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. Example applications:
- SNAr : Replacement of Cl with amines or alkoxides under microwave irradiation (DMF, 120°C) .
- Cross-coupling : Suzuki reactions at the 2-position (4-methylphenyl group) require careful ligand selection to avoid steric hindrance .
Advanced Research Questions
Q. How can computational modeling and density functional theory (DFT) predict the biological activity of this compound derivatives?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The 4-methylphenyl group enhances hydrophobic binding, while the pyridine nitrogen participates in H-bonding .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from:
- Purity variations : HPLC-MS validation (>98% purity) is critical. Impurities like 5-hydroxy analogs can skew enzyme inhibition assays .
- Assay conditions : Buffer pH (e.g., Tris vs. PBS) and co-solvents (DMSO concentration ≤1%) significantly impact IC₅₀ values. Standardize protocols across replicates .
Q. How does X-ray crystallography validate the structural hypotheses of this compound in complex with biological targets?
- Data collection : High-resolution (<1.2 Å) synchrotron data for accurate electron density maps.
- Refinement : SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R₁ < 0.05 and wR₂ < 0.10 .
- Key interactions : Chlorine’s van der Waals contacts and pyridine’s π-stacking with aromatic residues (e.g., Phe in kinase ATP pockets) .
Q. What are the challenges in scaling up synthesis for in vivo studies while maintaining stereochemical integrity?
- Catalyst loading : Reduce Pd content to <50 ppm via scavengers (e.g., SiliaMetS Thiol) to avoid toxicity .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for >10 g batches. Monitor for polymorph formation via PXRD .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges | Ref. |
|---|---|---|---|---|
| Suzuki Coupling | 78 | 95 | Pd contamination | [12] |
| SNAr with Piperidine | 65 | 90 | Byproduct formation | [3] |
| Grignard Addition | 52 | 88 | Moisture sensitivity | [7] |
Q. Table 2. Recommended Characterization Parameters
| Technique | Parameters | Application |
|---|---|---|
| ¹H NMR (400 MHz) | CDCl₃, δ 2.4 (CH₃), 7.3–8.5 (Ar-H) | Confirm substitution pattern |
| X-ray Crystallography | SHELXL refinement, R₁ < 0.05 | Resolve Cl and methyl positions |
| HPLC-MS | C18 column, 70:30 MeCN/H₂O | Detect trace impurities |
Critical Considerations for Researchers
- Data validation : Cross-check crystallographic data with CCDC entries and validate synthetic yields via independent replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
